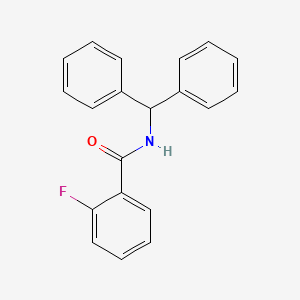

Benzamide, N-(diphenylmethyl)-2-fluoro-

Description

Significance of Fluorinated Benzamide (B126) Scaffolds in Medicinal Chemistry and Chemical Biology

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the benzamide scaffold is no exception. prepchem.comnih.gov Fluorinated benzamides are a class of organic compounds that have garnered considerable attention for their potential applications in drug discovery and materials science. The strategic placement of fluorine atoms on the benzamide framework can profoundly influence a molecule's physicochemical and biological properties.

The high electronegativity of fluorine can alter the acidity of nearby protons, influence molecular conformation, and create novel non-covalent interactions, such as hydrogen bonds and halogen bonds, which can enhance binding affinity to biological targets. nih.gov Furthermore, the replacement of a hydrogen atom with a fluorine atom can block sites of metabolic degradation, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate. sigmaaldrich.com

Research into various fluorinated benzamide derivatives has revealed a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comontosight.ai For instance, derivatives of 2-fluorobenzamide (B1203369) have been investigated for their potential as imaging agents in cancer diagnostics. chemsrc.com The versatility of the fluorinated benzamide scaffold makes it a privileged structure in the design of new therapeutic agents.

Structural Features and Research Focus on the N-(Diphenylmethyl) Moiety

The N-(diphenylmethyl) group, also known as the benzhydryl group, is a prominent structural motif in a variety of biologically active compounds. Characterized by its two phenyl rings attached to a single carbon atom, this bulky and lipophilic moiety can significantly impact a molecule's interaction with its biological target.

In drug design, the N-(diphenylmethyl) group is often employed as a "surface recognition group" that can engage in hydrophobic and van der Waals interactions within the binding pockets of proteins. mdpi.com This has been particularly evident in the development of histone deacetylase (HDAC) inhibitors, where the benzhydryl group serves as a "cap" that interacts with the surface of the enzyme. mdpi.com

The conformational flexibility of the two phenyl rings allows the N-(diphenylmethyl) moiety to adapt to the topology of various binding sites, potentially leading to high-affinity interactions. The introduction of this group can also modulate a compound's solubility and membrane permeability, which are critical parameters for drug efficacy.

Overview of Current Research Trajectories and Gaps for Benzamide, N-(diphenylmethyl)-2-fluoro-

A thorough review of the scientific literature reveals a notable research gap concerning the specific compound, Benzamide, N-(diphenylmethyl)-2-fluoro-. While extensive research exists on fluorinated benzamides and compounds containing the N-(diphenylmethyl) moiety, their specific combination in this particular arrangement has not been a significant focus of published studies.

Current research on related compounds, such as N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide, has primarily focused on their synthesis and structural characterization through techniques like single-crystal X-ray diffraction. mdpi.combath.ac.uk These studies provide valuable insights into the conformational preferences and intermolecular interactions of multi-fluorinated benzamide systems.

The lack of dedicated research on Benzamide, N-(diphenylmethyl)-2-fluoro- presents a clear opportunity for new avenues of investigation. The synthesis, characterization, and biological evaluation of this compound could yield novel insights into the interplay between the 2-fluoro substitution on the benzamide ring and the bulky N-(diphenylmethyl) group.

Objectives of Comprehensive Academic Investigation

Given the promising characteristics of its constituent moieties and the current research gap, a comprehensive academic investigation of Benzamide, N-(diphenylmethyl)-2-fluoro- is warranted. The primary objectives of such an investigation should include:

Synthesis and Characterization: The development of a robust and efficient synthetic route to Benzamide, N-(diphenylmethyl)-2-fluoro- is a fundamental first step. A likely approach would involve the condensation reaction of 2-fluorobenzoyl chloride with diphenylmethylamine. prepchem.com Detailed characterization of the synthesized compound using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, would be essential to confirm its structure and elucidate its conformational properties.

Physicochemical Profiling: A thorough evaluation of the compound's physicochemical properties, such as its solubility, lipophilicity (LogP), and metabolic stability, would provide a baseline for assessing its drug-like characteristics.

Biological Screening: A broad-based biological screening of Benzamide, N-(diphenylmethyl)-2-fluoro- against a panel of relevant biological targets would be crucial to identify any potential therapeutic applications. Given the properties of its structural components, screening for anticancer (particularly as an HDAC inhibitor), anti-inflammatory, and antimicrobial activities would be a logical starting point.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues, with systematic modifications to both the fluorinated benzamide and the N-(diphenylmethyl) moieties, would help to establish a clear structure-activity relationship and guide the optimization of any identified biological activity.

By pursuing these objectives, the scientific community can fill the existing knowledge gap and unlock the full potential of Benzamide, N-(diphenylmethyl)-2-fluoro- in advanced chemical research.

Data Tables

Due to the limited availability of specific experimental data for Benzamide, N-(diphenylmethyl)-2-fluoro-, the following tables are provided for illustrative purposes based on the known properties of its constituent parts and related compounds.

Table 1: Physicochemical Properties of Benzamide, N-(diphenylmethyl)-2-fluoro- (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₂₀H₁₆FNO |

| Molecular Weight | 305.35 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 120-130 °C |

| Boiling Point | > 400 °C (decomposes) |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol), Insoluble in water |

| LogP | 4.5 ± 0.5 |

Table 2: Spectroscopic Data for Benzamide, N-(diphenylmethyl)-2-fluoro- (Predicted)

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ 6.5-8.0 (m, 15H, Ar-H), δ 6.2 (d, 1H, CH), δ 8.2 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ 58 (CH), δ 115-142 (Ar-C), δ 164 (C=O) |

| ¹⁹F NMR (CDCl₃) | δ -115 to -120 |

| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 1640-1660 (C=O stretch), 1500-1600 (C=C stretch), 1200-1300 (C-F stretch) |

| Mass Spec (ESI-MS) | m/z 306.1 [M+H]⁺ |

Structure

3D Structure

Properties

CAS No. |

88229-30-5 |

|---|---|

Molecular Formula |

C20H16FNO |

Molecular Weight |

305.3 g/mol |

IUPAC Name |

N-benzhydryl-2-fluorobenzamide |

InChI |

InChI=1S/C20H16FNO/c21-18-14-8-7-13-17(18)20(23)22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) |

InChI Key |

WTPQAJFYUKESTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Synthetic Methodologies for Benzamide, N Diphenylmethyl 2 Fluoro and Its Derivatives

General Amide Bond Formation Strategies

The creation of the amide linkage between the 2-fluorobenzoyl moiety and the diphenylmethylamine is the central transformation in synthesizing Benzamide (B126), N-(diphenylmethyl)-2-fluoro-. Standard peptide coupling and condensation reactions are widely employed for this purpose.

Acyl Chloride-Amine Condensation Reactions

A robust and common method for synthesizing N-substituted amides is the reaction between an acyl chloride and a primary or secondary amine. savemyexams.com In this approach, the target molecule, Benzamide, N-(diphenylmethyl)-2-fluoro-, is prepared by the condensation of 2-fluorobenzoyl chloride with diphenylmethylamine.

The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the nitrogen atom of diphenylmethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. libretexts.org This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion as the leaving group. chemguide.co.uklibretexts.org A second equivalent of the amine or a different base is typically required to neutralize the hydrogen chloride (HCl) byproduct, which forms a stable salt (diphenylmethylammonium chloride) with the amine. chemguide.co.ukshout.education This reaction is often vigorous and results in high yields. libretexts.org A similar procedure has been successfully used to synthesize related compounds, such as N-(2,4-difluorophenyl)-2-fluorobenzamide from 2-fluorobenzoyl chloride and 2,4-difluoroaniline. mdpi.com

Table 1: Acyl Chloride-Amine Condensation Overview

| Reactant 1 | Reactant 2 | Key Reagent | Product | Byproduct |

|---|

Carbodiimide-Mediated Coupling Approaches

Carbodiimide-mediated coupling represents another cornerstone of amide bond synthesis, directly combining a carboxylic acid and an amine. nih.gov For the synthesis of Benzamide, N-(diphenylmethyl)-2-fluoro-, this method involves the reaction of 2-fluorobenzoic acid with diphenylmethylamine in the presence of a carbodiimide reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). wikipedia.orgthermofisher.com

The mechanism involves the activation of the carboxylic acid by the carbodiimide. peptide.com The carboxylate group attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. peptide.comluxembourg-bio.com This intermediate can then be attacked by the nucleophilic amine (diphenylmethylamine) to yield the desired amide product and a urea byproduct (e.g., dicyclohexylurea). wikipedia.orgpeptide.com

To enhance reaction efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives are often included. peptide.com Common additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) react with the O-acylisourea to form an activated ester, which is more stable but still highly reactive towards amines. thermofisher.compeptide.comluxembourg-bio.com The use of water-soluble EDC is particularly advantageous as the resulting urea byproduct is also water-soluble, simplifying purification through aqueous extraction. thermofisher.compeptide.com

Table 2: Carbodiimide-Mediated Coupling Overview

| Reactant 1 | Reactant 2 | Coupling Reagent | Additive (Optional) | Product |

|---|

Targeted Introduction of Fluorine Substituents

Beyond forming the amide bond, specific strategies can be employed to introduce the fluorine atom onto the benzamide scaffold. These methods range from late-stage fluorination of a pre-formed amide to building the molecule from fluorinated starting materials. The incorporation of fluorine can significantly alter a molecule's chemical and physical properties. nbinno.com

Nucleophilic Fluorination Techniques in Benzamide Synthesis

Nucleophilic fluorination involves the introduction of a fluoride (B91410) ion to displace a suitable leaving group. nih.gov This can be achieved through a nucleophilic aromatic substitution (S_NAr) reaction on an appropriate N-(diphenylmethyl)benzamide precursor. For example, a precursor such as N-(diphenylmethyl)-2-chlorobenzamide or N-(diphenylmethyl)-2-nitrobenzamide could potentially be converted to the target compound.

The reaction requires a source of nucleophilic fluoride, such as potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium fluoride (TBAF). acsgcipr.org For S_NAr reactions on an aromatic ring, the leaving group (e.g., -Cl, -NO2) must typically be activated by the presence of strong electron-withdrawing groups in the ortho or para positions. The carbonyl of the amide group provides some activation, but the reaction may require harsh conditions. Phase-transfer catalysts are often employed with metal fluoride salts to improve their solubility and reactivity in organic solvents. acsgcipr.org

Transition Metal-Catalyzed Fluorination and Fluoroalkylation of Benzamides

Modern synthetic chemistry has seen significant advances in transition-metal-catalyzed reactions for C-F bond formation. nih.gov These methods offer pathways for the direct fluorination of C-H bonds, providing a more atom-economical approach. nih.gov

Palladium (Pd) and copper (Cu) are the most commonly employed metals for these transformations. nih.gov For benzamide derivatives, the amide functional group itself can act as a directing group, guiding the fluorination to the ortho-position. For instance, copper-catalyzed selective fluorination of benzoic acid and benzylamine derivatives has been achieved using an aminoquinoline auxiliary as a directing group and AgF as the fluoride source. nih.gov Similarly, palladium-catalyzed ortho-trifluoromethylation of benzamides has been reported. nih.gov These reactions typically involve an electrophilic fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI), and proceed through a C-H activation mechanism. researchgate.net While powerful, these methods may require specific directing groups that would need to be subsequently removed.

Multi-step Synthetic Routes Incorporating Fluorinated Intermediates

Arguably the most straightforward and common strategy for preparing Benzamide, N-(diphenylmethyl)-2-fluoro- is to utilize a building block that already contains the fluorine atom. nbinno.com This approach avoids the potential challenges and harsh conditions associated with late-stage fluorination reactions.

Table 3: Comparison of Fluorine Introduction Strategies

| Strategy | Description | Key Reagents/Catalysts | Typical Starting Material |

|---|---|---|---|

| Nucleophilic Fluorination | Displacement of a leaving group on the aromatic ring by a fluoride ion. | CsF, KF, TBAF | N-(diphenylmethyl)-2-halobenzamide |

| Transition Metal-Catalyzed Fluorination | Direct C-H activation and fluorination at the ortho-position. | Pd or Cu catalysts, NFSI, AgF | N-(diphenylmethyl)benzamide |

| Use of Fluorinated Intermediates | Amide bond formation using a starting material that already contains fluorine. | Standard coupling reagents (e.g., EDC) | 2-Fluorobenzoic acid or 2-fluorobenzoyl chloride |

Approaches for Incorporating the N-(Diphenylmethyl) Moiety

The introduction of the bulky and structurally significant N-(diphenylmethyl) group, also known as the benzhydryl group, onto the benzamide scaffold is a critical step in the synthesis of the target compound. This can be accomplished through several strategic approaches, primarily focusing on the formation of the crucial carbon-nitrogen bond of the amide.

Amination Reactions Utilizing Diphenylmethylamine Derivatives

A direct and common method for the synthesis of N-(diphenylmethyl)-2-fluorobenzamide involves the acylation of diphenylmethylamine with a derivative of 2-fluorobenzoic acid. The most reactive derivative for this purpose is 2-fluorobenzoyl chloride. This electrophilic acyl halide readily reacts with the nucleophilic diphenylmethylamine to form the desired amide bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines such as triethylamine or pyridine, or an aqueous solution of a mild inorganic base. The choice of solvent is often a non-protic organic solvent like dichloromethane or diethyl ether. This method, a variation of the well-known Schotten-Baumann reaction, is generally efficient and proceeds under mild conditions.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref. |

| 2-Fluorobenzoyl chloride | Diphenylmethylamine | Triethylamine | Dichloromethane | Benzamide, N-(diphenylmethyl)-2-fluoro- | |

| 2-Fluorobenzoic acid | Diphenylmethylamine | HOBt, EDCI | Dimethylformamide | Benzamide, N-(diphenylmethyl)-2-fluoro- |

Note: HOBt (Hydroxybenzotriazole) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are coupling agents used to activate the carboxylic acid.

Alternatively, 2-fluorobenzoic acid itself can be coupled directly with diphenylmethylamine using peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with additives like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), are employed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. nih.gov This approach avoids the need to prepare the acyl chloride separately.

Palladium-Catalyzed Amination Protocols for Benzamide Scaffold Construction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds. organic-chemistry.orgresearchgate.net While typically used for the synthesis of aryl amines from aryl halides, this methodology can, in principle, be adapted for the construction of the N-(diphenylmethyl)benzamide scaffold.

One hypothetical approach could involve the palladium-catalyzed coupling of 2-fluorobenzamide (B1203369) with a diphenylmethyl halide (e.g., bromodiphenylmethane). This would entail the deprotonation of the benzamide N-H bond by a strong base, followed by oxidative addition of the palladium catalyst to the diphenylmethyl halide and subsequent reductive elimination to form the desired product. The success of such a reaction would be highly dependent on the choice of palladium precursor, ligand, and base to overcome potential steric hindrance and competing side reactions.

Another palladium-catalyzed strategy could involve the amination of an aryl halide, such as 2-fluoro-1-halobenzene, with diphenylmethylamine to form N-(diphenylmethyl)-2-fluoroaniline, which could then be acylated. However, for the direct construction of the benzamide, the former approach would be more convergent. The development of specialized ligands has been crucial in expanding the scope of the Buchwald-Hartwig reaction to include a wide range of amines and aryl halides. organic-chemistry.orgresearchgate.net

| Aryl/Acyl Halide | Amine | Catalyst | Ligand | Base | Product |

| 2-Fluorobenzamide | Bromodiphenylmethane | Pd(OAc)₂ | Buchwald or Hartwig Ligand | Strong Base (e.g., NaOtBu) | Benzamide, N-(diphenylmethyl)-2-fluoro- |

Advanced Synthetic Techniques for Benzamide Analogues

To improve upon classical synthetic methods, advanced techniques such as microwave-assisted synthesis and one-pot reactions are increasingly being employed for the synthesis of benzamide analogues. These methods offer advantages in terms of reduced reaction times, increased yields, and simplified purification procedures.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to rapidly and efficiently heat reactions. organic-chemistry.org This technique can significantly accelerate the rate of amide bond formation. The microwave-assisted synthesis of N-(diphenylmethyl)-2-fluorobenzamide can be envisioned through the reaction of 2-fluorobenzoic acid and diphenylmethylamine.

In a typical procedure, the reactants, along with a suitable coupling agent or catalyst, are subjected to microwave irradiation in a sealed vessel. The high temperatures and pressures achieved under microwave conditions can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product formation compared to conventional heating. organic-chemistry.org Solvent-free conditions can sometimes be employed, further enhancing the green credentials of this methodology.

| Reactants | Conditions | Time | Yield |

| 2-Fluorobenzoic acid, Diphenylmethylamine | Microwave, 150 °C | 15 min | High |

| 2-Fluorobenzoyl chloride, Diphenylmethylamine | Microwave, Solvent-free | 5-10 min | High |

One-Pot Reaction Strategies

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency. The synthesis of N-(diphenylmethyl)-2-fluorobenzamide is well-suited to a one-pot approach.

A one-pot synthesis could commence with the activation of 2-fluorobenzoic acid using a coupling agent, followed by the in-situ addition of diphenylmethylamine. ichem.md Various activating agents can be employed, such as thionyl chloride to form the acyl chloride in situ, which then reacts with the amine. Alternatively, a wide array of modern coupling reagents can facilitate this direct amidation. rsc.org This strategy streamlines the synthetic process by eliminating the need for the isolation and purification of the intermediate acyl chloride, thereby reducing waste and potential for product loss.

| Starting Materials | Reagents | Key Features |

| 2-Fluorobenzoic acid, Diphenylmethylamine | Thionyl Chloride or other coupling reagents | In-situ formation of the activated acid derivative, followed by amination. |

| 2-Fluorobenzaldehyde, Diphenylmethylamine, Oxidant | N/A | Reductive amination followed by in-situ oxidation. |

Structural Elucidation and Conformational Analysis of Benzamide, N Diphenylmethyl 2 Fluoro

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

No published ¹H, ¹³C, or ¹⁹F NMR data for Benzamide (B126), N-(diphenylmethyl)-2-fluoro- could be found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including molecular weight confirmation and fragmentation patterns for Benzamide, N-(diphenylmethyl)-2-fluoro-, are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared spectroscopy data for the identification of functional groups in Benzamide, N-(diphenylmethyl)-2-fluoro- has not been reported in the searched scientific databases.

Single Crystal X-ray Diffraction Studies

Determination of Three-Dimensional Molecular Geometry and Conformation

There are no published single-crystal X-ray diffraction studies for Benzamide, N-(diphenylmethyl)-2-fluoro-. Consequently, information regarding its three-dimensional molecular geometry and conformation is not available.

Analysis of Dihedral Angles and Planarity within the Benzamide System

Without single-crystal X-ray diffraction data, an analysis of the dihedral angles and the planarity of the benzamide system for this specific compound cannot be performed.

Identification and Characterization of Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonds (IMHBs) are critical in defining the conformational stability of molecules. nih.gov In fluorinated benzamides, the presence of both hydrogen bond donors (like the amide N-H group) and acceptors (such as the carbonyl oxygen and fluorine atoms) creates the potential for various intramolecular interactions that can dictate the molecule's three-dimensional shape. scispace.comrsc.orgnih.gov

In analogues of Benzamide, N-(diphenylmethyl)-2-fluoro-, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, a notable intramolecular contact is observed between the amide hydrogen (N-H) and the ortho-fluorine atom on the benzoyl ring. mdpi.com This N-H···F interaction, with a hydrogen-fluorine distance (H···F) of approximately 2.12 Å, plays a significant role in orienting the central amide group relative to the aromatic rings. mdpi.com The formation of such five- or six-membered rings through IMHBs is a common feature that imparts conformational rigidity. scispace.com

Table 1: Representative Intramolecular Hydrogen Bond Parameters in Fluorinated Benzamide Analogues

| Interaction Type | Donor-H Distance (Å) | Acceptor···H Distance (Å) | Donor-H···Acceptor Angle (°) | Source |

|---|---|---|---|---|

| N-H···F | ~0.87 | ~2.12 - 2.22 | Not Reported | mdpi.comnsf.gov |

Note: Data is based on analyses of closely related fluorinated benzamide structures and may vary for the title compound.

Investigation of Crystal Packing Arrangements and Supramolecular Synthons

The assembly of molecules in the solid state is governed by a combination of strong and weak intermolecular interactions, leading to specific crystal packing arrangements. researchgate.net In the crystal structures of fluorinated benzamides, the primary and most robust intermolecular interaction is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nsf.gov This classic N-H···O interaction typically results in the formation of one-dimensional chains or inversion dimers, which are common supramolecular synthons in amide structures. mdpi.com For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, these amide-amide interactions form chains that propagate along a specific crystallographic axis. mdpi.com

Furthermore, C-F···π and π-π stacking interactions contribute to the cohesion of the crystal lattice. researchgate.netmdpi.com The arrangement of aromatic rings allows for stacking contacts, often involving the fluorine substituents. For example, a C-F···Cg (where Cg is the centroid of an aromatic ring) interaction with a distance of around 3.399 Å has been noted in a tri-fluorinated benzamide analogue, indicating a stabilizing interaction between the electron-rich fluorine and the π-system of an adjacent molecule. mdpi.com These varied interactions lead to complex three-dimensional networks that define the material's solid-state properties.

Table 2: Crystallographic Data for a Representative Tri-Fluorinated Benzamide Analogue

| Parameter | N-(2,4-Difluorophenyl)-2-fluorobenzamide |

|---|---|

| Chemical Formula | C₁₃H₈F₃NO |

| Crystal System | Monoclinic |

| Space Group | Pn (No. 7) |

| a (Å) | 5.6756(3) |

| b (Å) | 4.9829(2) |

| c (Å) | 19.3064(12) |

| β (°) | 91.197(5) |

| Volume (ų) | 545.88(5) |

Source: mdpi.com

Comparative Structural Analysis with Mono-, Di-, and Tri-Fluorinated Benzamide Analogues

Comparing the structure of Benzamide, N-(diphenylmethyl)-2-fluoro- with its variously fluorinated analogues reveals systematic trends in molecular conformation and crystal packing. The number and position of fluorine atoms on the aromatic rings significantly influence key structural parameters.

In a series of mono-, di-, and tri-fluorinated benzamides, a consistent feature is the relative orientation of the aromatic rings and the central amide plane. In tri-fluorinated analogues like N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly coplanar, with a small interplanar angle of 0.5-0.7°. mdpi.commdpi.com However, the amide group is twisted out of this plane, exhibiting an orientation angle of approximately 23° with respect to the aromatic rings. mdpi.commdpi.com This twist is a direct consequence of the steric and electronic effects imposed by the ortho-fluorine substituent and the formation of the intramolecular N-H···F contact.

The substitution pattern directly impacts the supramolecular synthons formed. While the primary N-H···O amide-amide interaction remains a constant feature, the nature of weaker interactions changes. The presence of multiple fluorine atoms enhances the probability of C-H···F and C-F···π interactions, which become dominant forces in the crystal packing. researchgate.net For example, the R²₂(12) synthon involving C-F groups is a characteristic feature in these highly fluorinated systems. mdpi.commdpi.comresearchgate.net In contrast, in analogues with fewer or no fluorine atoms, packing might be more reliant on C-H···π and π-π stacking interactions between the unsubstituted phenyl rings. The introduction of fluorine atoms, therefore, serves not only to alter the conformation of the individual molecule but also to provide a new set of tools for directing the supramolecular assembly in the crystal lattice. rsc.org

Table 3: Comparison of Torsion and Interplanar Angles in Fluorinated Benzamide Analogues

| Compound | Interplanar Angle (Aromatic Rings) (°) | Amide Plane to Ring 1 Angle (°) | Amide Plane to Ring 2 Angle (°) | Source |

|---|---|---|---|---|

| N-(2,3-difluorophenyl)-2-fluorobenzamide | 0.5(2) | 23.17(18) | 23.44(17) | mdpi.com |

Note: The data highlights the conformational similarities in tri-fluorinated benzamide structures.

Table of Mentioned Compounds

| Compound Name |

|---|

| Benzamide, N-(diphenylmethyl)-2-fluoro- |

| N-(2,3-difluorophenyl)-2-fluorobenzamide |

| N-(2,4-difluorophenyl)-2-fluorobenzamide |

Structure Activity Relationship Sar and Rational Design Principles of Benzamide, N Diphenylmethyl 2 Fluoro Analogues

Influence of Fluorine Substitution on Molecular Recognition and Ligand Properties

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to modulate their physicochemical and biological properties. researchgate.net In the N-(diphenylmethyl)-2-fluorobenzamide scaffold, the fluorine atom, despite its small size, exerts a profound influence on molecular conformation, electronic distribution, and non-covalent interactions, which are critical for molecular recognition by biological targets. researchgate.netacs.org

The position of the fluorine atom on the benzamide (B126) ring—ortho, meta, or para—has significant stereochemical consequences. The ortho-substitution, as seen in the parent compound, imposes distinct conformational constraints compared to its meta and para isomers. Crystal structure analyses of related fluorinated benzamides reveal that ortho-substitution can lead to unique molecular geometries. For instance, in N-(2-fluorophenyl) amide molecules, the ortho-fluorine can form intramolecular N-H···F hydrogen bonds, creating five-membered rings that enforce molecular planarity. mdpi.com This contrasts with meta- and para-isomers, which often exhibit different crystal packing and intermolecular interactions. mdpi.com

Studies on various fluorinated benzamides have shown that the torsion angle between the benzamide ring and the amide plane is highly sensitive to the fluorine's position. mdpi.com For example, analysis of 2-fluorobenzamide (B1203369) shows torsion angles (ψ) between 29–35°, which influences how the molecule presents its pharmacophoric features to a receptor. acs.org This enforced conformation can be crucial for fitting into a specific binding pocket. The para-substituted analogue, by contrast, may allow for more conformational flexibility, which could be detrimental or beneficial depending on the specific target. mdpi.com

Table 1: Comparison of Torsion Angles in Fluorobenzamide Isomers This table provides illustrative data based on typical findings in crystallographic studies of fluorinated benzamides.

| Isomer Position | Typical Torsion Angle (Benzamide Ring vs. Amide Plane) | Key Stereochemical Feature |

|---|---|---|

| Ortho (2-F) | ~25-35° | Potential for intramolecular N-H···F hydrogen bonding, leading to a more planar and rigid conformation. mdpi.comacs.org |

| Meta (3-F) | Variable | Less steric hindrance than ortho; conformation influenced primarily by crystal packing forces. mdpi.com |

| Para (4-F) | Variable | Minimal steric influence on the amide bond; often allows for greater rotational freedom. mdpi.com |

Fluorine's high electronegativity and the resulting strong C-F bond significantly alter the electronic properties of the benzamide ring. The electron-withdrawing nature of fluorine reduces the dipole moment of the ligand, which can affect long-range electrostatic interactions with a receptor. nasa.gov While fluorine is a weak hydrogen bond acceptor, with C-F···H-O bonds being less than half the strength of typical O···H-O hydrogen bonds, it can participate in a range of other non-covalent interactions. nih.gov These include dipole-dipole, dipole-quadrupole, and hydrophobic interactions. brandeis.edu

The substitution of hydrogen with fluorine increases the lipophilicity of the adjacent molecular surface, enhancing hydrophobic interactions within a nonpolar binding pocket. researchgate.net Furthermore, the polarized C-F bond can engage in favorable orthogonal interactions with amide groups or aryl rings in the protein active site. nih.gov Computational studies have shown that the electrostatic potential around a fluorine atom bound to carbon is nearly isotropic, allowing it to be modeled as a single point charge that can interact favorably with various protein environments. nih.govacs.org In some cases, fluorine can also stabilize a ligand in the binding pocket through interactions with structured water molecules. nih.govacs.org This dual ability to enhance hydrophobic contacts while participating in specific electrostatic interactions makes fluorine a powerful tool in modulating ligand properties.

Role of the N-(Diphenylmethyl) Moiety in Modulating Binding Selectivity and Potency

The most significant contribution of the diphenylmethyl group is its steric bulk. This large, three-dimensional structure can serve several purposes in rational drug design. Firstly, it can provide access to deep, hydrophobic binding pockets that would not be occupied by smaller substituents. The two phenyl rings offer extensive surfaces for establishing van der Waals and hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and phenylalanine within a receptor active site.

Secondly, the steric hindrance provided by the diphenylmethyl group can confer selectivity. A ligand bearing this bulky group may be able to bind effectively to a target receptor with a large, accommodating active site, while being sterically excluded from binding to off-target receptors with smaller active sites. This principle is a key strategy for improving the selectivity profile of a drug candidate. The bulk of the group also restricts the rotational freedom around the N-C bond of the amide linker, reducing the number of accessible conformations. This conformational constraint can be advantageous, as it may pre-organize the ligand into a bioactive conformation, thereby reducing the entropic penalty of binding and increasing potency.

Systematic Analogue Design and Scaffold Modification Strategies

Building upon the foundational SAR of the fluorobenzamide and N-(diphenylmethyl) moieties, further optimization of these analogues involves systematic modifications to the core scaffold, particularly the amide linker. These strategies aim to enhance metabolic stability, improve pharmacokinetic properties, and refine binding interactions.

The amide bond, while crucial for the structural integrity of many ligands, can be susceptible to enzymatic hydrolysis in vivo. A common strategy to address this potential liability is the use of amide bioisosteres—functional groups that mimic the key physicochemical properties of the amide bond (e.g., geometry, hydrogen bonding capability, dipole moment) but offer improved metabolic stability. nih.gov

The replacement of the amide linker with a bioisostere can lead to novel analogues with retained or even improved biological activity. nih.gov Common bioisosteric replacements for the amide group include five-membered heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and imidazoles. nih.govdrughunter.com These heterocycles are often more resistant to metabolic cleavage and can maintain a similar spatial arrangement of the flanking benzamide and diphenylmethyl moieties. drughunter.com For instance, the 1,2,3-triazole ring preserves the planar geometry and a similar distribution of hydrogen bond acceptors and donors as the parent amide bond. nih.gov Other non-classical bioisosteres that have been explored include trifluoroethylamine and sulfonamide groups, each offering a unique profile of stability, polarity, and hydrogen-bonding capacity. drughunter.com

Table 2: Selected Amide Bioisosteres and Their Key Properties This table presents common bioisosteric replacements for the amide group and their general characteristics relevant to drug design.

| Bioisostere | Structure Example | Key Properties Compared to Amide |

|---|---|---|

| 1,2,3-Triazole | -C(Ar)-N=N-N(R)- | Mimics planarity and dipole moment; metabolically stable; serves as a rigid linker. nih.govnih.gov |

| 1,2,4-Oxadiazole | -C(Ar)-C=N-O-C(R)- | Metabolically stable; mimics planarity and dipole; can improve permeability. nih.gov |

| Trifluoroethylamine | -CF₂-NH- | More metabolically stable; electronegative CF₂ group mimics carbonyl; reduces amine basicity. drughunter.com |

| Sulfonamide | -SO₂-NH- | Tetrahedral geometry; increases hydrophobicity and solubility; maintains H-bond pattern. |

Exploration of linker chemistry also involves modifying the length or flexibility of the connection between the core aromatic systems. While not directly a bioisosteric replacement, introducing methylene (B1212753) or other small groups can alter the distance and relative orientation of the key binding motifs, allowing for a fine-tuning of the ligand's fit within the receptor.

Rational Design Based on Target-Specific Binding Pockets

The rational design of analogues of Benzamide, N-(diphenylmethyl)-2-fluoro- is heavily influenced by the topology and chemical nature of the target's binding pocket. In the context of dual inhibitors targeting both the epidermal growth factor receptor (EGFR) and histone deacetylase 3 (HDAC3), molecular modeling has been instrumental in elucidating the key interactions that drive potency and selectivity. nih.gov

Studies on closely related N-benzyl-2-fluorobenzamide derivatives have provided a foundational understanding of these interactions. Molecular docking simulations reveal that the 2-fluorobenzamide portion of the molecule plays a crucial role in binding to the active site of HDAC3. Specifically, the amide group is predicted to chelate with the zinc ion (Zn²⁺) located in the active channel of HDAC3. This interaction is a critical anchor for the inhibitor within the enzyme's catalytic domain. nih.gov

The dual-binding mechanism, where one part of the molecule engages with the HDAC3 active site and the other part targets the EGFR ATP-binding pocket, is a cornerstone of the rational design strategy for these compounds. This approach aims to create a synergistic effect by inhibiting two key pathways involved in cancer progression. The specific geometry and electronic properties of the N-(diphenylmethyl)-2-fluoro-benzamide scaffold are therefore critical for achieving this dual-target occupancy and efficacy. nih.gov

Scaffold Hopping and Lead Optimization Principles

Scaffold Hopping

Scaffold hopping is a medicinal chemistry strategy employed to identify new molecular cores that retain the biological activity of a known lead compound but possess a different chemical structure. This approach is valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming liabilities of the original scaffold. niper.gov.innih.gov In the development of benzamide-based inhibitors, scaffold hopping can be utilized to explore alternative central frameworks that maintain the key pharmacophoric features required for target binding.

For instance, while the benzamide core is effective, alternative heterocyclic scaffolds could be designed to mimic the spatial arrangement and hydrogen bonding capabilities of the amide linkage. The goal is to preserve the essential interactions with the target, such as the chelation with the Zn²⁺ ion in the HDAC3 active site, while introducing a novel chemical entity. Computational methods, such as pharmacophore modeling and virtual screening of compound libraries, are often employed to identify promising new scaffolds.

Lead Optimization

Once a promising scaffold, such as the N-(diphenylmethyl)-2-fluoro-benzamide core, is identified, lead optimization is undertaken to fine-tune its properties. This process involves systematic modifications of the lead compound to enhance its potency, selectivity, and pharmacokinetic profile.

Key principles of lead optimization for this class of compounds include:

Modification of the Diphenylmethyl Group: The two phenyl rings of the diphenylmethyl moiety offer multiple positions for substitution. Introducing various functional groups (e.g., halogens, alkyls, alkoxys) can modulate lipophilicity, metabolic stability, and interactions with the target binding pocket. The table below illustrates how different substitutions on the benzyl (B1604629) group of related N-benzyl-2-fluorobenzamides impact their inhibitory activity against EGFR and HDAC3, providing insights into potential modifications for the diphenylmethyl group. nih.gov

Alterations to the 2-Fluorobenzamide Ring: While the 2-fluoro substituent is often important for activity, exploring other substitutions on this phenyl ring can further optimize interactions within the HDAC3 binding site. The position and nature of these substituents can influence the electronic properties of the amide and its ability to interact with key residues.

Bioisosteric Replacements: The amide linker itself can be a target for modification. Bioisosteric replacement, where the amide is replaced with another functional group that has similar steric and electronic properties (e.g., a reverse amide, ester, or a five-membered heterocycle), can improve metabolic stability and other pharmacokinetic parameters.

The following table summarizes the structure-activity relationship (SAR) data for a series of N-benzyl-2-fluorobenzamide analogues, which can inform the lead optimization of Benzamide, N-(diphenylmethyl)-2-fluoro-. nih.gov

| Compound ID | R Group (Substitution on N-benzyl) | EGFR IC₅₀ (nM) | HDAC3 IC₅₀ (µM) |

| 11 | H | 35.62 | 1.58 |

| 12 | 2-F | 28.15 | 1.33 |

| 13 | 3-F | 31.29 | 1.47 |

| 14 | 4-F | 24.31 | 1.19 |

| 38 | 4-F | 20.34 | 1.09 |

Data extracted from a study on N-benzyl-2-fluorobenzamide derivatives as EGFR/HDAC3 dual-target inhibitors. nih.gov

This data indicates that a 4-fluoro substitution on the benzyl ring (compound 14 and 38 ) leads to improved potency against both EGFR and HDAC3 compared to the unsubstituted analogue (11 ) or analogues with fluorine at other positions. This suggests that similar substitutions on one or both of the phenyl rings of the diphenylmethyl group in Benzamide, N-(diphenylmethyl)-2-fluoro- could be a fruitful avenue for lead optimization.

Mechanistic Investigations of Benzamide, N Diphenylmethyl 2 Fluoro at the Molecular Level

Principles of Ligand-Target Molecular Recognition

The interaction between a ligand like Benzamide (B126), N-(diphenylmethyl)-2-fluoro- and its biological target is governed by a complex interplay of intermolecular forces. Understanding these interactions is fundamental to explaining its biological activity and optimizing its structure for improved affinity and specificity.

Elucidation of Non-Covalent Binding Mechanisms

Non-covalent interactions are the primary drivers of molecular recognition for many inhibitors, dictating the stability and specificity of the ligand-target complex. For Benzamide, N-(diphenylmethyl)-2-fluoro-, several key non-covalent interactions are anticipated based on its chemical structure and analysis of related fluorinated benzamides. mdpi.commdpi.com

The central amide group is a critical anchor for binding, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). researchgate.net These interactions with amino acid residues in a target's binding pocket, such as serine or aspartate, can significantly contribute to binding affinity.

Furthermore, the aromatic rings—the 2-fluorophenyl group and the two phenyl groups of the diphenylmethyl moiety—can engage in various non-covalent interactions. These include:

π-π Stacking: Face-to-face or edge-to-face stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The nonpolar surfaces of the phenyl rings can interact favorably with hydrophobic pockets within the target protein.

C-H···π Interactions: The C-H bonds of the ligand can interact with the electron-rich π systems of aromatic residues.

| Interaction Type | Potential Participating Groups on Ligand | Potential Target Residues/Moieties |

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor) | Ser, Thr, Asn, Gln, Asp, Glu, Backbone C=O/N-H |

| π-π Stacking | 2-Fluorophenyl ring, Diphenylmethyl rings | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Phenyl rings, Methylene (B1212753) carbon | Ala, Val, Leu, Ile, Met, Pro |

| Fluorine-Specific | 2-Fluoro substituent | Backbone N-H, Polar side chains, Aromatic rings |

Investigation of Covalent and Mechanism-Based Inhibition

While non-covalent binding is reversible, some inhibitors achieve high potency and prolonged duration of action by forming an irreversible covalent bond with their target. nih.gov Benzamide, N-(diphenylmethyl)-2-fluoro- in its current form is not a typical covalent inhibitor, as it lacks a highly reactive electrophilic group, often termed a "warhead." Common warheads include chloroacetamides, α-ketoamides, or Michael acceptors, which react with nucleophilic residues like cysteine or serine in an enzyme's active site. nih.govnih.gov

However, the benzamide scaffold could be synthetically modified to incorporate such a reactive group, transforming it into a covalent inhibitor. This strategy can be particularly effective if the non-covalent interactions of the parent molecule are first optimized to ensure precise positioning of the warhead for reaction with the target nucleophile.

A more subtle strategy is mechanism-based inhibition (or suicide inhibition), where the inhibitor is itself unreactive but is converted into a reactive species by the target enzyme's own catalytic mechanism. nih.gov In such a scenario, the fluorine atom of Benzamide, N-(diphenylmethyl)-2-fluoro- could play a direct role. For certain enzyme classes, catalytic turnover might involve a step that facilitates the elimination of the fluoride (B91410) ion, generating a highly reactive intermediate (e.g., a Michael acceptor) within the active site. nih.gov This intermediate would then rapidly react with a nearby nucleophilic residue, leading to irreversible inactivation of the enzyme. Investigating this potential would require detailed enzymatic assays and structural studies to confirm that the compound is a substrate and that its turnover leads to covalent modification.

Applications of Fluorine in Elucidating Enzyme Mechanisms

The strategic incorporation of fluorine into small molecules has become a powerful tool in chemical biology and drug discovery. The unique properties of the fluorine-19 (¹⁹F) nucleus provide a sensitive probe for investigating molecular interactions and enzyme mechanisms.

Fluorine as a Conformational and Electronic Probe

The fluorine atom at the ortho position of the benzamide ring significantly influences the molecule's properties. nih.gov

Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This alters the electron distribution across the aromatic ring and the adjacent amide bond, potentially impacting hydrogen bonding strength and other electrostatic interactions.

| Property | Influence of 2-Fluoro Substitution | Mechanistic Implication |

| Acidity/Basicity | Increases acidity of nearby N-H protons, decreases basicity of carbonyl oxygen. | Modulates hydrogen bond strength and pKa of interacting residues. |

| Dipole Moment | Alters the local and molecular dipole moment. | Influences electrostatic and dipole-dipole interactions in the binding pocket. |

| Conformation | Can restrict rotation around the Ar-C(O) bond via steric or electronic effects. | Pre-organizes the ligand for binding, potentially increasing affinity. |

| Metabolic Stability | C-F bond is very strong and resistant to oxidative metabolism. | Increases the biological half-life of the compound. |

Design and Analysis of Transition State Analogues

Enzymes function by stabilizing the high-energy transition state of a reaction. Transition state analogues are stable molecules designed to mimic the geometry and electronic character of this transient species. nih.gov Because they bind to the enzyme's active site much more tightly than the substrate itself, they are often potent and highly specific inhibitors. nih.gov

The fluorinated benzamide moiety could be a key component in the design of a transition state analogue. nih.gov For instance, if an enzymatic reaction proceeds through a tetrahedral intermediate with a developing negative charge (oxyanion), the electron-withdrawing fluorine atom could help stabilize a mimicked intermediate. The specific geometry imposed by the ortho-fluorine might also replicate the strained conformation of the substrate as it approaches the transition state. Designing such an analogue requires a deep understanding of the target enzyme's catalytic mechanism, but the inclusion of fluorine provides a versatile tool for fine-tuning the electronic and structural properties of the inhibitor to better match the transition state.

¹⁹F NMR as a Tool for Mechanistic Studies and Binding Analysis

Perhaps the most powerful application of the fluorine atom in this context is its use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹⁹F nucleus has a high gyromagnetic ratio, is 100% naturally abundant, and has a wide chemical shift range, making it exceptionally sensitive to its local environment. mdpi.com Since fluorine is absent in biological systems, the ¹⁹F NMR spectrum of a labeled ligand like Benzamide, N-(diphenylmethyl)-2-fluoro- provides a clear and interference-free window into its behavior.

Ligand-Observed ¹⁹F NMR: This is a primary method for detecting and characterizing ligand binding. nih.gov When the fluorinated ligand binds to a target protein, the chemical environment of the fluorine atom changes, leading to perturbations in the ¹⁹F NMR signal. Common observations include:

Chemical Shift Perturbation (CSP): A change in the resonance frequency (chemical shift) of the ¹⁹F signal upon binding, indicating a change in the electronic environment.

Line Broadening: An increase in the width of the ¹⁹F signal, which is indicative of the ligand binding to a large, slowly tumbling macromolecule.

These methods are highly effective for fragment screening and determining binding affinities (Kd). mdpi.com

Protein-Observed ¹⁹F NMR: In more complex experiments, the target protein itself can be labeled with fluorine-containing amino acids. The binding of an unlabeled ligand can then be monitored by observing the changes in the ¹⁹F signals of the protein, providing site-specific information about conformational changes induced by ligand binding. nih.gov

| ¹⁹F NMR Parameter | Unbound Ligand (Hypothetical) | Bound Ligand (Hypothetical) | Information Gained |

| Chemical Shift (δ) | -115.0 ppm | -114.5 ppm (Δδ = +0.5 ppm) | Confirmation of binding; nature of binding site environment. |

| Linewidth (Δν₁/₂) ** | 5 Hz | 50 Hz | Evidence of binding to a large macromolecule. |

| Relaxation Rate (R₂) ** | Low | High | Used in relaxation-filtered experiments to detect weak binding. |

Understanding Selectivity and Potency through Detailed Interaction Analysis

There is currently a lack of published research detailing the specific molecular interactions that govern the selectivity and potency of Benzamide, N-(diphenylmethyl)-2-fluoro-. Scientific literature on analogous compounds, such as N-benzyl-2-fluorobenzamide derivatives, indicates that the 2-fluorobenzamide (B1203369) moiety can play a crucial role in binding to specific biological targets. For instance, in studies on dual-target inhibitors of EGFR and HDAC3, the 2-fluorobenzamide portion of the molecule was found to chelate with a zinc ion in the active site of HDAC3. nih.gov However, without specific studies on N-(diphenylmethyl)-2-fluorobenzamide, any discussion of its interaction analysis remains speculative.

General principles of medicinal chemistry suggest that the diphenylmethyl group would introduce significant steric bulk and lipophilicity, which would heavily influence the compound's binding affinity and selectivity for its putative target. The fluorine atom at the 2-position of the benzamide ring can affect the compound's conformation and electronic properties, potentially leading to specific hydrogen bonding or other non-covalent interactions within a protein's binding pocket. ontosight.ai

Development of Chemical Probes Based on the Benzamide, N-(diphenylmethyl)-2-fluoro- Scaffold for Target Engagement Studies

No information was found regarding the development or use of chemical probes based on the Benzamide, N-(diphenylmethyl)-2-fluoro- scaffold. The creation of chemical probes is a critical step in target identification and validation, often following the discovery of a compound with interesting biological activity. Such probes typically incorporate a reporter tag (e.g., a fluorescent dye, biotin, or a photoaffinity label) to enable visualization and quantification of target engagement in cellular or in vivo models. The absence of such research for Benzamide, N-(diphenylmethyl)-2-fluoro- suggests that its biological targets and mechanism of action are yet to be elucidated.

Q & A

Q. How can X-ray crystallography be applied to determine the structure of N-(diphenylmethyl)-2-fluorobenzamide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in a solvent like dichloromethane/hexane. Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution and refinement are carried out using SHELX programs (e.g., SHELXL for refinement), with attention to disorder modeling, especially in flexible diphenylmethyl groups. Fluorine substitution reduces disorder by enhancing lattice rigidity, as shown in low-energy computational models .

Advanced Research Questions

Q. How does fluorine substitution influence molecular disorder in benzamide derivatives?

- Methodological Answer : Fluorine’s electronegativity and small atomic radius reduce torsional flexibility and enhance intermolecular interactions (e.g., C–H···F hydrogen bonds). Computational studies (DFT or molecular mechanics) can predict low-energy conformers, which are cross-validated against experimental SCXRD data. For example, Table S2 in highlights fluorinated benzamide structures with reduced thermal displacement parameters (B-factors), indicating suppressed disorder .

Q. How should researchers resolve discrepancies between computational predictions and experimental crystallographic data for fluorinated benzamides?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete conformational sampling in simulations. Use hybrid methods:

Perform ab initio molecular dynamics (AIMD) to account for solvent interactions.

Compare experimental SCXRD torsion angles with computed values (e.g., using Gaussian or ORCA).

Re-refine crystallographic models with restraints based on computational results. Tools like OLEX2 or SHELXPRO enable iterative refinement .

Q. What strategies are effective in studying the interaction of N-(diphenylmethyl)-2-fluorobenzamide with biological targets?

- Methodological Answer :

- Fluorescence labeling : Introduce a fluorophore (e.g., dansyl chloride) to the benzamide core for binding affinity studies via fluorescence polarization.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, prioritizing fluorine’s role in hydrophobic interactions.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess fluorine’s impact on binding entropy .

Q. What advanced spectroscopic techniques are critical for characterizing fluorinated benzamide derivatives?

- Methodological Answer :

- 19F NMR : Detects electronic environments of fluorine atoms (chemical shifts > -100 ppm indicate strong electron-withdrawing effects).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., ESI+ mode for [M+H]+ ions).

- PXRD : Validates bulk crystallinity and phase purity, especially for polymorph screening .

Q. How can researchers determine the thermodynamic stability of this compound in different solvents?

- Methodological Answer :

- Differential scanning calorimetry (DSC) : Measures melting points and enthalpy changes.

- Solubility studies : Use the shake-flask method with HPLC quantification. Fluorine’s lipophilicity increases solubility in aprotic solvents (e.g., DMF, acetone).

- Thermogravimetric analysis (TGA) : Assesses decomposition temperatures under nitrogen/air atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.